H-Phe-NHNH-Z Tfa

Description

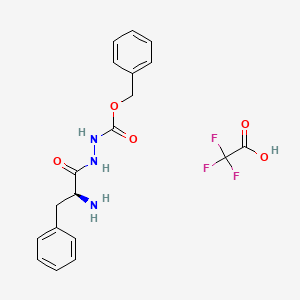

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl N-[[(2S)-2-amino-3-phenylpropanoyl]amino]carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3.C2HF3O2/c18-15(11-13-7-3-1-4-8-13)16(21)19-20-17(22)23-12-14-9-5-2-6-10-14;3-2(4,5)1(6)7/h1-10,15H,11-12,18H2,(H,19,21)(H,20,22);(H,6,7)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVBNOLPHKMLLF-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NNC(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NNC(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for H Phe Nhnh Z Tfa

Optimized Hydrazinolysis Routes from Activated Phenylalanine Esters

The most common method for synthesizing amino acid hydrazides involves the hydrazinolysis of corresponding amino acid esters. thieme-connect.dethieme-connect.com This pathway requires careful optimization to ensure high yield and chiral purity. nih.gov

Regioselective Activation Strategies for Carboxyl Functionality

To facilitate the nucleophilic attack by hydrazine (B178648), the carboxyl group of the phenylalanine starting material must be activated. This is typically achieved by converting it into an ester. Various ester groups can be employed, with methyl and benzyl (B1604629) esters being common choices.

Methyl Esters : N-protected phenylalanine methyl esters are frequently used as substrates for hydrazinolysis. nih.govresearchgate.net The esterification of the amino acid can be accomplished using methods like treatment with methanol (B129727) in the presence of trimethylchlorosilane. researchgate.net

Benzyl (Bn) Esters : Benzyl esters serve as excellent precursors for hydrazides due to their susceptibility to rapid hydrazinolysis. acs.org

Specialized Esters : Research into optimizing hydrazinolysis rates has explored more sophisticated ester groups. For instance, (benzhydryl-carbamoyl)-methyl (BcM) esters have demonstrated significantly enhanced reactivity, allowing for much faster conversion to the hydrazide compared to other alkyl esters. acs.org

Acid Chlorides : An alternative activation strategy involves converting the N-protected phenylalanine into an acid chloride, such as N-phthalyl-dl-phenylalanyl chloride, which can then be reacted with hydrazine hydrate (B1144303). jst.go.jp

Controlled Hydrazine Addition Techniques and Reaction Kinematic Studies

The addition of hydrazine is a critical step that must be controlled to prevent side reactions and preserve the stereochemical integrity of the chiral center. nih.gov The reaction kinetics are highly dependent on the nature of the activated ester.

Hydrazine hydrate is a common reagent for this conversion. thieme-connect.dethieme-connect.com However, in some cases, anhydrous hydrazine is used, though it is more difficult to handle and can be incompatible with certain N-terminal protecting groups like Fmoc. thieme-connect.de

Kinetic studies have been performed to compare the efficiency of hydrazinolysis for different ester substrates. A study using Cbz-Valine esters as a model system revealed dramatic differences in reaction times.

| Ester Group (R' in Cbz-Val-OR') | Time to Completion |

|---|---|

| (Benzhydryl-carbamoyl)-methyl (BcM) | ~15 minutes |

| Methyl (Me) | > 24 hours |

| Ethyl (Et) | > 24 hours |

| Benzyl (Bn) | ~ 3 hours |

| Allyl | > 24 hours |

| Propargyl | > 24 hours |

This data highlights that the BcM ester facilitates complete hydrazinolysis in approximately 15 minutes, while the benzyl ester requires about 3 hours, and standard methyl esters are significantly slower. acs.org Such kinetic understanding allows for precise control, minimizing exposure to harsh conditions. For instance, prolonged reaction times, such as 24 hours, have been intentionally used to confirm that the process does not induce racemization. acs.org In other syntheses, reaction conditions are tightly controlled, such as conducting the hydrazine treatment for only 10 minutes at 5°C to prevent the formation of succinimide (B58015) derivatives in aspartyl-containing peptides. oup.com

Impact of Solvent Systems and Temperature Gradients on Reaction Efficiency

The choice of solvent and the reaction temperature are crucial parameters that influence the yield and purity of the resulting hydrazide. The hydrazinolysis of peptide esters is often carried out in solvents like dimethylformamide (DMF) or methanol (MeOH) at room temperature. thieme-connect.comacs.org The solubility of the starting ester and the product hydrazide in the chosen solvent system is a key consideration.

While direct data on solvent effects for H-Phe-NHNH-Z Tfa synthesis is sparse in the reviewed literature, analogous studies on the synthesis of N-protected hydrazine derivatives by alkylation offer valuable insights into how solvents can impact reaction outcomes. For example, the synthesis of N-Fmoc-N′-benzyl hydrazine showed significant yield variation depending on the solvent and the nature of the alkylating agent.

| N-Protecting Group | Alkylating Agent | Solvent | Yield |

|---|---|---|---|

| Fmoc | Benzyl Bromide | Acetonitrile (B52724) (ACN) | 74% |

| Fmoc | Benzyl Chloride | Methanol | 14% |

| Fmoc | - | Ethanol | 61% |

| Boc | Benzyl Iodide | Acetonitrile (ACN) | 79% |

| Boc | - | Ethanol | 57% |

| Z | Benzyl Bromide | Acetonitrile (ACN) | 64% |

As shown, acetonitrile (ACN) generally provided the highest yields for the mono-alkylated product, demonstrating the profound impact of the solvent system on reaction efficiency. kirj.ee Temperature control is also critical; while many procedures are run at room temperature acs.org, lower temperatures (e.g., 5°C) can be employed to suppress side reactions. oup.com

Convergent Synthesis Approaches Utilizing N-Protected Hydrazines

A more convergent and often more controlled route to N-protected amino acid hydrazides involves the direct acylation of a protected hydrazine with an N-protected amino acid derivative. thieme-connect.dethieme-connect.com This method avoids the potentially harsh conditions of hydrazinolysis.

Acylation of N-Benzyloxycarbonyl Hydrazine with Phenylalanine Derivatives

This strategy involves the formation of a peptide bond between an N-terminally protected phenylalanine, such as Boc-L-phenylalanine, and N-benzyloxycarbonyl hydrazine (H2NNH-Z). orgsyn.org The reaction couples the activated carboxyl group of the phenylalanine derivative with one of the amino groups of the protected hydrazine.

This approach has been described for other amino acids, such as the acylation of (benzyloxycarbonyl)-protected hydrazine with N-protected valine and lysine (B10760008) esters. thieme-connect.dethieme-connect.com The resulting product is a doubly protected hydrazide (e.g., Boc-Phe-NHNH-Z). The N-terminal protecting group (Boc) can then be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), which liberates the terminal amine and forms the corresponding TFA salt, yielding this compound. masterorganicchemistry.com A significant challenge with this method can be a difficult and lengthy workup process. thieme-connect.com

Development of Catalyst Systems for Enhanced Coupling Efficiency

To drive the acylation of protected hydrazines, standard peptide coupling reagents and catalyst systems are employed. These systems are designed to activate the carboxylic acid and facilitate efficient amide bond formation while minimizing side reactions, particularly racemization.

Carbodiimides : Dicyclohexylcarbodiimide (DCC) is a classic coupling agent used to activate the carboxyl group of the N-protected amino acid, enabling its reaction with the hydrazine derivative. oup.commasterorganicchemistry.com

Additives : To enhance efficiency and suppress racemization, carbodiimide (B86325) reactions are often performed in the presence of additives. 1-Hydroxybenzotriazole (B26582) (HOBt) is a common choice, which works to prevent the formation of unwanted byproducts and maintain the optical purity of the product. nih.gov

Modern Coupling Reagents : More advanced coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also utilized in modern peptide synthesis for their high efficiency and rapid reaction times. acs.org

The selection of the appropriate coupling system is critical for achieving a high yield and purity of the desired di-protected hydrazide intermediate, which is then deprotected to afford the final product.

Stereoselective Control in the Formation of this compound

Maintaining the chiral integrity of the phenylalanine moiety is paramount throughout the synthesis of this compound. The biological and chemical properties of the final peptide are intrinsically linked to its stereochemistry. Therefore, robust strategies are employed to ensure the desired (S)-configuration of the phenylalanine residue is preserved, preventing the formation of diastereomeric or racemic mixtures. mdpi.com

Chiral Induction Mechanisms during Hydrazide Bond Formation

The formation of the hydrazide bond involves coupling the activated carboxyl group of the N-protected phenylalanine precursor with a protected hydrazine, such as benzyloxycarbonyl-hydrazine (Z-NHNH₂). During this step, the existing chiral center of the L-phenylalanine derivative acts as a template, guiding the approach of the nucleophilic hydrazine. This process is an example of substrate-controlled diastereoselection.

The mechanism relies on minimizing steric hindrance and achieving a favorable transition state geometry. The bulky side chain of phenylalanine and the N-terminal protecting group orient the incoming hydrazine nucleophile, ensuring the reaction proceeds with high fidelity and retention of configuration. While complex foldamers can exhibit intricate chiral induction through hydrogen bonding networks that dictate helical structures, the principle in this simpler bimolecular reaction is more direct. chemrxiv.orgacs.org Research into the synthesis of N-protected α-amino acid hydrazides has established reliable methods, such as activating the amino acid and reacting it with the desired hydrazine, which proceed without significant loss of enantiomeric purity. thieme-connect.com The inherent chirality of the starting amino acid is the primary determinant of the product's stereochemistry. nih.gov

Mitigation of Epimerization Pathways during Synthetic Steps

Epimerization, the change in configuration at the α-carbon, is a significant risk during peptide synthesis, particularly when activating the carboxyl group of an amino acid. mdpi.com For phenylalanine, the primary mechanism of epimerization involves the formation of a planar oxazol-5(4H)-one intermediate. mdpi.com This intermediate can be protonated and deprotonated at the α-carbon, leading to racemization.

Several strategies are employed to mitigate this risk:

Choice of Coupling Reagents: Using coupling reagents that minimize the lifetime and formation of the oxazolone (B7731731) intermediate is crucial. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often included to suppress epimerization. mdpi.comcsic.es

Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time for the coupling step can significantly reduce the rate of epimerization. acs.org

Protecting Group Choice: The nature of the N-terminal protecting group can influence the rate of oxazolone formation. While the Z-group itself is known to suppress racemization during peptide bond formation, if a temporary group like Boc is used on the phenylalanine precursor, careful selection of coupling conditions is essential. wikipedia.orgresearchgate.net

Mechanochemistry: Recent studies have shown that techniques like ball milling for peptide fragment coupling can proceed with very low epimerization, offering a more sustainable and controlled alternative to some solution-phase methods. researchgate.net

By carefully controlling these factors, chemists can ensure that the chiral integrity of the phenylalanine residue is maintained from the starting material to the final this compound product. nsf.gov

Strategic Implementation of Protecting Group Chemistry for this compound

The synthesis of this compound is a testament to the power of protecting group chemistry. The strategic introduction and removal of the benzyloxycarbonyl (Z) group and the ultimate formulation with a trifluoroacetate (B77799) (Tfa) counterion are defining features of its synthesis. vulcanchem.com

Fine-tuning of Benzyloxycarbonyl (Z) Introduction and Cleavage Conditions

The benzyloxycarbonyl (Z) group is a classic and robust amine-protecting group in peptide synthesis. researchgate.netbachem.com It is typically introduced to the hydrazine moiety by reacting hydrazine with benzyl chloroformate (Cbz-Cl or Z-Cl). wikipedia.org This creates Z-NHNH₂, the reagent that will be coupled to the phenylalanine precursor. The Z-group is valued for its stability under a wide range of conditions, including the acidic conditions often used to remove other protecting groups like Boc. peptide.compeptide.com

While the Z-group is stable, its eventual cleavage must be planned. The primary methods for Z-group removal include:

Catalytic Hydrogenolysis: This is a very mild method involving hydrogen gas and a palladium catalyst (Pd/C). It cleaves the Z-group to yield a free amine, toluene, and carbon dioxide. This method is highly efficient but incompatible with other reducible functional groups.

Strong Acids: The Z-group can be removed by strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid or neat hydrogen fluoride (B91410) (HF). bachem.commdpi.com These conditions are much harsher and are typically reserved for the final deprotection step in a larger peptide synthesis, as they can cleave many other types of protecting groups simultaneously. researchgate.netmdpi.com

For the synthesis of this compound, the Z-group remains on the final molecule, acting as a permanent protecting group for the terminal hydrazine nitrogen. vulcanchem.com Its introduction onto hydrazine is a key step, and its stability ensures it remains intact during the subsequent coupling and deprotection of the phenylalanine N-terminus.

| Protecting Group | Abbreviation | Introduction Reagent | Common Cleavage Conditions | Stability |

| Benzyloxycarbonyl | Z, Cbz | Benzyl Chloroformate (Z-Cl) | H₂/Pd; HBr/AcOH; HF | Stable to mild acid and base. Labile to hydrogenolysis and strong acids. researchgate.netbachem.com |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic Acid (TFA) | Stable to base and hydrogenolysis. Labile to moderate/strong acid. peptide.commasterorganicchemistry.com |

This table provides a summary of common protecting groups relevant to the synthesis discussed.

Exploitation of Trifluoroacetic Acid (Tfa) as a Counterion and Deprotection Reagent

Trifluoroacetic acid (TFA) plays a dual role in the synthesis of this compound. vulcanchem.com It is a critical reagent for deprotection and subsequently becomes an integral part of the final product as a counterion. nih.gov

A common synthetic route involves starting with N-Boc-L-phenylalanine. This precursor is coupled with Z-NHNH₂ to form Boc-Phe-NHNH-Z. To expose the N-terminal amine of the phenylalanine residue, the Boc group must be removed. TFA is the reagent of choice for this step. masterorganicchemistry.com Treatment with a solution of TFA in a solvent like dichloromethane (B109758) (DCM) efficiently and cleanly cleaves the Boc group, leaving the more acid-resistant Z-group and the peptide and hydrazide bonds untouched. peptide.com

Following deprotection and subsequent purification, typically via reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is again used as an ion-pairing agent in the mobile phase. nih.govacs.org This process results in the isolated product being a trifluoroacetate salt. The presence of the TFA counterion (Tfa) serves several purposes:

Protonation: It protonates the newly freed N-terminal amine, forming a stable ammonium (B1175870) trifluoroacetate salt.

Solubility and Stability: The salt form generally enhances the compound's stability and improves its solubility in solvents used for subsequent synthetic steps. vulcanchem.com

Handling: The resulting product is often a stable, crystalline solid or a lyophilized powder, which is easier to handle and weigh accurately than a free base oil. nih.gov

Therefore, TFA is not merely a leftover reagent but a deliberately utilized component that facilitates a key deprotection step and improves the physicochemical properties of the final this compound compound. nih.gov

Applications in Advanced Chemical Synthesis and Methodological Development

H-Phe-NHNH-Z Tfa as a Precursor in Peptide and Peptidomimetic Construction

The strategic incorporation of this compound into peptide synthesis protocols enables the creation of C-terminal peptide hydrazides. These intermediates are significantly more stable than their corresponding thioester counterparts but can be readily converted into highly reactive species, providing a robust platform for both linear and complex peptide assembly.

The generation of peptide hydrazides using solid-phase techniques is a cornerstone of modern peptide chemistry, and precursors like this compound are central to this approach. springernature.comrsc.org The synthesis typically begins with the immobilization of a hydrazine-functionalized linker onto a solid support, such as a 2-chlorotrityl chloride (2-Cl-Trt) resin. mobitec.commdpi.comresearchgate.net This resin is particularly advantageous as it allows for the cleavage of the final peptide hydrazide under mild acidic conditions, preserving acid-labile side-chain protecting groups. nih.gov

Once the hydrazide resin is prepared, the peptide chain is elongated using standard Fmoc-based SPPS protocols. In this process, the free amino group of a resin-bound building block, such as H-Phe-NHNH-Z, would be coupled to the next Fmoc-protected amino acid. However, it is more common to start with a Fmoc-hydrazine resin and build the peptide sequence, with the desired C-terminal residue (e.g., Phenylalanine) being the first to be coupled. mdpi.com The elongation cycle involves the iterative deprotection of the N-terminal Fmoc group with a piperidine (B6355638) solution, followed by coupling of the next Fmoc-amino acid using standard activating reagents like DIC/Oxyma or HATU/DIEA. csic.es

Final cleavage from the resin is typically accomplished using a trifluoroacetic acid (TFA) cocktail, often containing scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. mdpi.comcsic.esrsc.org This process releases the fully assembled peptide with a C-terminal hydrazide functionality, ready for subsequent manipulations. The orthogonality of this strategy with standard Fmoc/tBu protection schemes makes it a widely adopted method for producing these valuable synthetic intermediates. google.com

Table 1: Representative SPPS Protocol for Peptide Hydrazide Synthesis

| Step | Procedure | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Resin Preparation | Swelling of 2-Cl-Trt resin followed by reaction with hydrazine (B178648). | 2-Cl-Trt resin, Hydrazine hydrate (B1144303), DIEA, DMF. | To create a hydrazine-functionalized solid support. |

| 2. First Amino Acid Coupling | Coupling of the C-terminal Fmoc-amino acid (e.g., Fmoc-Phe-OH). | Fmoc-Phe-OH, DIC, Oxyma, DMF. | To attach the first residue to the hydrazide linker. |

| 3. Elongation Cycle | Iterative N-terminal Fmoc deprotection and coupling of subsequent amino acids. | i. 20% Piperidine in DMF. ii. Fmoc-AA-OH, Coupling reagents (e.g., HATU, DIC). | To assemble the desired peptide sequence. csic.es |

In solution-phase peptide synthesis, protected amino acid hydrazides serve as key intermediates for fragment condensation via the azide (B81097) coupling method. bachem.com A protected dipeptide or larger fragment ending in a Z-protected hydrazide, such as N-benzyloxycarbonyl-L-threonyl-L-phenylalanine hydrazide, can be synthesized in solution. osu.edu This hydrazide is then converted into a highly reactive acyl azide intermediate under cold, acidic conditions using a nitrite (B80452) source like sodium nitrite or tert-butyl nitrite. osu.edu

The resulting acyl azide is then directly coupled in situ to another peptide fragment that has a free N-terminus. This reaction, known as azide coupling, proceeds with a low risk of racemization, a significant advantage for maintaining the stereochemical integrity of the final peptide. bachem.com The use of Z-protection on the hydrazide is compatible with other common protecting groups used in solution-phase synthesis, such as Boc for temporary Nα-protection and benzyl-based groups for side-chain protection, allowing for complex, multi-fragment assembly strategies. bachem.comug.edu.pl

Peptide hydrazides are powerful precursors for the synthesis of macrocyclic peptides. researchgate.net The strategy leverages the ability to form a linear peptide hydrazide and then induce an intramolecular cyclization reaction. mdpi.com This process typically involves the activation of the C-terminal hydrazide of a fully deprotected linear peptide precursor. rsc.org

Upon activation with an oxidizing agent like sodium nitrite (NaNO₂), the hydrazide is converted to a reactive acyl azide. mdpi.com In the presence of an N-terminal nucleophile on the same molecule, such as a cysteine residue, the azide can be converted in situ to a thioester, which then undergoes intramolecular Native Chemical Ligation (NCL). mdpi.comsioc-journal.cn This results in the formation of a stable amide bond, closing the loop to form the macrocycle. This method has been successfully applied to synthesize highly strained cyclic tetrapeptides and larger cyclic hexapeptides, demonstrating its utility in creating conformationally constrained analogues of bioactive peptides. mdpi.comsioc-journal.cn The ability to perform the cyclization under dilute conditions favors the intramolecular reaction over intermolecular polymerization. rsc.org

Utility in Solution-Phase Peptide Coupling Methodologies

Role in Advanced Ligation Chemistry

The hydrazide moiety is a versatile functional group that acts as a stable precursor for several advanced ligation reactions. This "pro-drug" approach to reactive functionalities significantly enhances the scope and efficiency of protein chemical synthesis.

Native Chemical Ligation (NCL) is a powerful method for assembling large proteins from smaller, unprotected peptide fragments. csic.es The reaction requires one peptide segment with a C-terminal thioester and another with an N-terminal cysteine. scispace.com However, peptide thioesters can be challenging to synthesize and handle directly via Fmoc-SPPS due to their instability towards the piperidine used for Fmoc deprotection. rsc.org

Peptide hydrazides, synthesized from precursors like this compound, provide an elegant solution as they serve as stable and readily accessible thioester surrogates. springernature.comresearchgate.netoup.com The peptide hydrazide is stable throughout the synthesis and purification process. Just prior to the ligation step, the hydrazide is converted into the required thioester. This is typically achieved in a one-pot fashion by first oxidizing the hydrazide to a peptide acyl azide with NaNO₂ at low temperature (e.g., -15 °C) and acidic pH. springernature.commdpi.com This highly reactive intermediate is not isolated but is immediately subjected to thiolysis by adding a thiol, such as 4-mercaptophenylacetic acid (MPAA), to generate the active peptide thioester. sioc-journal.cnrsc.org The resulting thioester can then directly engage in an NCL reaction with a Cys-containing peptide to form a native amide bond at the ligation site. rsc.orgfrontiersin.org This hydrazide-based NCL strategy has enabled the total chemical synthesis of complex proteins, including modified histones. rsc.org

Table 2: Common Activation Methods for Peptide Hydrazide to Thioester Conversion in NCL

| Method | Reagents | Key Features | References |

|---|---|---|---|

| Nitrite-Based Oxidation | NaNO₂, Aryl Thiol (e.g., MPAA), pH 3-4 then pH 6.5-7.5 | Fast, efficient, widely used. Requires careful temperature and pH control. | springernature.commdpi.comsioc-journal.cn |

| Acetylacetone Activation | Acetylacetone (acac), Aryl Thiol | Forms a peptide acyl-pyrazole intermediate that undergoes thiolysis. | rsc.orgfrontiersin.org |

Beyond its role as a thioester precursor, the hydrazide group itself is a valuable functional handle for bioorthogonal chemistry. oup.comnih.gov Bioorthogonal reactions are transformations that can occur in complex biological environments without interfering with native biochemical processes. nih.govub.edu

The most prominent bioorthogonal reaction involving hydrazides is the formation of hydrazones through condensation with aldehydes or ketones. oup.comnih.gov This reaction is highly chemoselective and proceeds readily under mild, physiological pH conditions. oup.com The resulting hydrazone bond is relatively stable, making this an effective method for labeling proteins and other biomolecules. oup.com For instance, a peptide synthesized with a C-terminal hydrazide can be selectively conjugated to a molecule carrying an aldehyde or ketone group, such as a fluorescent probe, a PEG polymer, or a drug molecule. oup.com This chemistry has been applied for site-specific C-terminal protein modification and for profiling N-linked glycoproteins after periodate (B1199274) oxidation of their carbohydrate moieties to generate aldehydes. oup.com Other ligation chemistries, such as the Staudinger ligation involving reactions between azides and phosphines, represent another class of bioorthogonal reactions, and research has explored the reactivity of azidoacetyl hydrazides in this context. researchgate.net

Compound Index

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation/Acronym |

|---|---|

| (S)-Benzyl 2-(2-amino-3-phenylpropanoyl)hydrazinecarboxylate 2,2,2-trifluoroacetate | This compound |

| 2-chlorotrityl chloride | 2-Cl-Trt-Cl |

| 4-mercaptophenylacetic acid | MPAA |

| Acetylacetone | acac |

| Benzyloxycarbonyl | Z |

| tert-butyl | tBu |

| tert-Butoxycarbonyl | Boc |

| tert-butyl nitrite | - |

| Diisopropylethylamine | DIEA |

| N,N'-Diisopropylcarbodiimide | DIC |

| N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate | HBTU |

| Ethyl (hydroxyimino)cyanoacetate | Oxyma |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Hydrazine | - |

| N-benzyloxycarbonyl-L-threonyl-L-phenylalanine hydrazide | - |

| Phenylalanine | Phe |

| Piperidine | - |

| Sodium nitrite | NaNO₂ |

| Trifluoroacetic acid | TFA |

This compound as a Precursor for Thioester Formation in Native Chemical Ligation (NCL)

Derivatization Strategies for Functional Molecule Generation

The unique chemical reactivity of the hydrazide moiety within this compound allows for a variety of selective modifications, enabling the synthesis of a broad spectrum of functional molecules. This versatility makes it a powerful tool for chemists to introduce specific functionalities or to construct elaborate molecular frameworks.

The peptide hydrazide functionality, derived from precursors like this compound, is not merely a stable endpoint but a versatile chemical handle that can be converted into several other reactive groups. iris-biotech.de This strategic conversion is fundamental to various peptide and protein modification strategies. A primary and widely used transformation is the conversion of the hydrazide to a peptide azide. thieme-connect.de This is typically achieved through reaction with nitrous acid or organic nitrites at low temperatures, yielding a highly reactive acyl azide that is instrumental in the azide coupling procedure for peptide bond formation. thieme-connect.de

Beyond azides, the hydrazide group can undergo other valuable transformations. For instance, oxidation of the resin-bound hydrazino group can yield amides or esters. sigmaaldrich.com Treatment with copper (II) acetate (B1210297) in the presence of an amine can lead to the formation of a peptide amide, while reaction with N-bromosuccinimide (NBS) and an alcohol results in a peptide ester. sigmaaldrich.com Furthermore, peptide hydrazides can be derivatized into isocyanates, which are useful for conjugation with various nucleophiles. iris-biotech.de These diverse derivatization options make peptide hydrazides, and by extension their precursors, central intermediates for linking peptide fragments or attaching labels and effector molecules. iris-biotech.de

| Target Functional Group | Typical Reagents | Application | Reference |

|---|---|---|---|

| Peptide Azide | NaNO₂/HCl, tert-butyl nitrite | Peptide bond formation (azide coupling) | thieme-connect.de |

| Peptide Amide | Cu(OAc)₂, Amine, Air | Amide synthesis, peptide modification | sigmaaldrich.com |

| Peptide Ester | N-Bromosuccinimide (NBS), Alcohol, Pyridine | Ester synthesis, fragment coupling | sigmaaldrich.com |

| Peptide Isocyanate | Phosgene (B1210022) or equivalents | Conjugation with nucleophiles | iris-biotech.de |

| Peptide Thioester | Thiophenol | Native Chemical Ligation (NCL) | sigmaaldrich.com |

A straightforward and efficient method for elaborating molecular complexity using hydrazide-containing compounds is through their reaction with aldehydes and ketones. iris-biotech.de This condensation reaction yields a hydrazone linkage (a C=N bond), which has been widely used to construct complex scaffolds and for bioconjugation. iris-biotech.denih.gov The reaction is generally fast and proceeds under mild conditions. bham.ac.uk

This strategy has been applied to the post-polymerization modification of polymeric scaffolds bearing hydrazide functionalities. bham.ac.uk By reacting a poly(acryloyl hydrazide) polymer with a variety of aldehydes, functional polymers can be generated for applications such as screening for siRNA delivery. bham.ac.uk However, this approach is not without its challenges. The resulting hydrazone linkage can be susceptible to hydrolysis, particularly under physiological conditions, which can be a limitation for some applications. nih.gov Furthermore, in the context of polymeric scaffolds, the extensive hydrogen-bonded networks formed by the hydrazide and hydrazone groups can lead to poor solubility, complicating functionalization and purification efforts. bham.ac.uk

This compound is a prototypical precursor for the synthesis of azapeptides, which are peptide mimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. mdpi.comresearchgate.net This modification can enforce specific secondary structures, such as β-turns, and often enhances metabolic stability against proteases. researchgate.netnih.gov The synthesis of azapeptides is challenging because aza-amino acids are not typically stable compounds and must be generated in situ or incorporated using specialized building blocks. ut.ee

Two general strategies are employed for incorporating an aza-amino acid residue using a hydrazine precursor. mdpi.comut.ee

Hydrazine Activation: The protected hydrazine derivative is activated with a carbonyl-donating reagent and then coupled to the free amino group of a peptide chain, often on a solid support. mdpi.com

Amine Activation: The N-terminal amino group of the peptide on the resin is activated (e.g., as an isocyanate or active carbamate) and subsequently reacted with the protected hydrazine. ut.ee

A variety of carbonyl-donating reagents have been developed for this purpose, with phosgene and its equivalents (diphosgene, triphosgene) being common, though their toxicity is a concern. mdpi.comnih.gov Safer and more convenient reagents include carbonyldiimidazole (CDI), 1,1′-carbonyl-di-(1,2,4-triazole) (CDT), and N,N'-disuccinimidyl carbonate (DSC). mdpi.com Recent innovations have focused on creating stable, pre-activated aza-amino acid building blocks to streamline synthesis. nih.govbiorxiv.org These include bench-stable Fmoc-protected benzotriazole (B28993) esters biorxiv.org and S-ethyl thiocarbazates, which can be activated under gentle conditions to form the reactive acylating agent for incorporation into a peptide sequence. nih.gov These advancements facilitate the rapid and even automated synthesis of azapeptide libraries for therapeutic screening. biorxiv.org

| Reagent Class | Specific Example(s) | Function | Reference |

|---|---|---|---|

| Phosgene Equivalents | Triphosgene, Diphosgene | Forms reactive carbamoyl (B1232498) chlorides from hydrazines | mdpi.comnih.gov |

| Carbonyl Diimidazoles | Carbonyldiimidazole (CDI), 1,1′-Carbonyl-di-(1,2,4-triazole) (CDT) | Activates hydrazines for coupling | mdpi.com |

| Carbonates | N,N'-Disuccinimidyl carbonate (DSC) | Activates amino groups on resin or hydrazines | mdpi.com |

| Pre-activated Building Blocks | Fmoc-azaAA-OBt, Fmoc-azaAA-S-ethyl thiocarbazate | Stable precursors for direct use in SPPS | nih.govbiorxiv.org |

Construction of Complex Scaffolds via Reaction with Aldehydes and Ketones

Contributions to Convergent Synthesis of Complex Organic Molecules

Convergent synthesis, where large molecules are assembled from smaller, pre-synthesized fragments, is often more efficient than linear synthesis for producing complex peptides and proteins. polypeptide.com Peptide hydrazides derived from building blocks like this compound are key intermediates in several powerful fragment condensation, or "ligation," strategies. rsc.orgmdpi.com

Peptide hydrazides are the direct precursors to peptide azides, which have long been used for segment coupling. The "azide method" is valued because it generally proceeds with a low risk of racemization. thieme-connect.de A more modern and highly effective strategy is hydrazide-based Native Chemical Ligation (NCL). mdpi.com This technique involves the chemoselective reaction between a C-terminal peptide hydrazide and an N-terminal cysteine-containing peptide to form a native peptide bond. mdpi.com

This approach allows for the coupling of large, unprotected peptide fragments in aqueous solution, a significant advantage for synthesizing proteins. lsu.edu For example, a complex 83-amino acid protein, Mtb chorismate mutase, was successfully synthesized using a convergent strategy that combined hydrazide-based ligation with other methods. nih.gov The full-length protein was disconnected into four fragments, two of which were prepared as C-terminal hydrazides. nih.gov Similarly, bifunctional peptides have been prepared by first synthesizing a tetrapeptide hydrazide, which is then used as a scaffold for stepwise elongation to complete the second pharmacophore sequence. nih.gov This modular approach, enabled by the reactivity of the hydrazide, is a cornerstone of modern peptide and protein chemistry.

While powerful, the convergent synthesis of peptides via fragment condensation is accompanied by significant challenges. The success of coupling large fragments depends heavily on the nature of the peptides and the reaction conditions.

A primary challenge is the risk of epimerization (racemization) at the C-terminal amino acid of the activated fragment during the coupling step. mdpi.com This loss of chiral integrity is particularly problematic for all amino acids except glycine (B1666218) and is a significant issue for residues like phenylalanine. polypeptide.commdpi.com The choice of coupling reagent and base can drastically affect the extent of racemization. mdpi.com Another major hurdle is the aggregation and poor solubility of peptide fragments, especially those containing multiple hydrophobic residues like phenylalanine. nih.gov This can severely hinder coupling efficiency and make purification difficult. nih.gov Finally, side reactions can occur during the synthesis and deprotection of fragments, such as the formation of aspartimides when sequences contain aspartic acid, which is often exacerbated by the repeated acid treatments (e.g., with TFA) used in solid-phase synthesis. nih.govresearchgate.net

To overcome these obstacles, significant innovations have been developed. To minimize racemization, fragment selection often prioritizes C-terminal glycine or proline residues. polypeptide.com For other residues, advanced coupling additives such as Oxyma-B have been shown to be more effective than standard additives like HOBt at suppressing epimerization during carbodiimide-mediated activation. mdpi.com To combat aggregation, strategies include the use of chaotropic salts, polar aprotic solvents, or the temporary incorporation of backbone-protecting groups (e.g., pseudoprolines) to disrupt inter-chain hydrogen bonding. nih.govug.edu.pl The development of chemoselective ligation methods, such as hydrazide-based NCL, represents a major innovation, as these reactions proceed under very mild, neutral conditions, thereby avoiding harsh activating agents and minimizing the risk of many side reactions. mdpi.com

| Challenge | Description | Mitigation Strategies & Innovations | Reference |

|---|---|---|---|

| Epimerization/Racemization | Loss of stereochemical purity at the C-terminal residue of the activated fragment. | - Selection of C-terminal Gly or Pro fragments

| polypeptide.commdpi.com |

| Aggregation & Poor Solubility | Hydrophobic fragments (e.g., containing Phe, Val) tend to aggregate, preventing efficient reaction. | - Use of chaotropic agents or polar solvents

| nih.govug.edu.pl |

| Side Reactions | Undesired chemical modifications, such as aspartimide formation from Asp residues. | - Use of milder deprotection conditions

| nih.govresearchgate.net |

Mechanistic Investigations of H Phe Nhnh Z Tfa Reactivity and Transformations

Elucidation of Reaction Mechanisms in Hydrazide Formation

The formation of the core hydrazide structure within H-Phe-NHNH-Z involves the creation of a stable bond between a carboxylic acid derivative and a hydrazine (B178648) moiety. This process is fundamental to synthesizing peptide hydrazides, which are stable intermediates that can be converted to reactive species for peptide ligation. nih.govrsc.org

The synthesis of peptide hydrazides like H-Phe-NHNH-Z proceeds through a nucleophilic acyl substitution mechanism. nih.gov In this pathway, a hydrazine derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated Z-protected phenylalanine. The most common procedures involve the hydrazinolysis of corresponding methyl, ethyl, or benzyl (B1604629) esters of the protected amino acid using hydrazine hydrate (B1144303). google.com

The general pathway can be outlined as follows:

Activation of the Carboxyl Group : The carboxylic acid of Z-Phe-OH is activated to create a better leaving group. This can be achieved by converting it to an ester (e.g., methyl or ethyl ester) or an acid chloride.

Nucleophilic Attack : Hydrazine (H₂N-NH₂) or a substituted hydrazine attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Elimination : The leaving group (e.g., -OCH₃ from an ester) is eliminated from the tetrahedral intermediate, reforming the carbonyl group and yielding the stable acyl hydrazide product.

This reaction pathway is central to expressed protein ligation techniques, where providing a strong nucleophile like hydrazine can trigger the substitution to form a protein hydrazide, which can then be used for further ligation steps. nih.gov

| Step | Description | Reactants | Intermediate/Product |

| 1 | Activation | Z-Phe-OH + Activating Agent (e.g., SOCl₂, CH₃OH/H⁺) | Z-Phe-Cl or Z-Phe-OCH₃ |

| 2 | Nucleophilic Attack | Z-Phe-OR' + H₂N-NH₂ | Tetrahedral Intermediate |

| 3 | Elimination | Tetrahedral Intermediate | Z-Phe-NHNH₂ + R'OH |

Table 1: Generalized steps in the nucleophilic acyl substitution for hydrazide formation.

While the formation of the hydrazide bond itself is straightforward, controlling the stereochemistry of the final product, especially in complex molecules with multiple chiral centers, often requires catalysis. Research into the synthesis of atropisomeric hydrazides has demonstrated that sequential catalysis protocols can achieve high levels of enantioselectivity and diastereoselectivity. researchgate.net

Organocatalysis, for instance, can be employed in a one-pot sequence involving multiple catalytic cycles to control the formation of specific stereoisomers. researchgate.net In related fields, nickel-catalyzed reactions mediated by hydrazine have been shown to produce alkene derivatives with excellent stereoselectivity, highlighting the crucial role of metal catalysts in governing the stereochemical outcome of reactions involving hydrazine. nih.govacs.org The choice of catalyst and reaction conditions can selectively favor the formation of one stereoisomer over others, which is critical for producing chirally pure compounds for pharmaceutical or biological applications.

| Catalytic System | Type | Influence on Stereoselectivity | Example Application |

| Organocatalysis | Sequential Catalysis | Enantioconvergent and diastereoselective synthesis of atropisomeric hydrazides. researchgate.net | Synthesis of hydrazides with defined vicinal central and axial chirality. researchgate.net |

| Nickel (NiCl₂/IPr·HCl) | Metal Catalysis | High stereoselectivity in the alkenylation of ketones mediated by hydrazine. nih.gov | Synthesis of (E)-alkenes from ketones. nih.gov |

| Platinum (Pt₁/CeO₂) | Heterogeneous Catalysis | E-selective hydrogenation of α-diazoesters to form N-H hydrazone esters. nih.gov | Stereoselective synthesis of E-hydrazone esters. nih.gov |

Table 2: Examples of catalytic systems influencing stereoselectivity in hydrazide and hydrazone synthesis.

Nucleophilic Acyl Substitution Pathways

Mechanistic Studies of Protecting Group Cleavage

The benzyloxycarbonyl (Z) group is a widely used amine protecting group that can be removed under relatively mild conditions, typically through catalytic hydrogenation or acidolysis. masterorganicchemistry.com In the context of H-Phe-NHNH-Z Tfa, cleavage is mediated by the trifluoroacetic acid (TFA) component, which is often used for deprotection in peptide synthesis. masterorganicchemistry.commdpi.com

The removal of the Z-group by TFA is an acidolytic process whose kinetics depend on factors such as acid concentration, temperature, and time. Studies on the trifluoroacetolysis of Z-protected peptides have shown that the cleavage is time-dependent. For instance, in the treatment of Z-(Aib)₇-OtBu with TFA, the cleavage of the Z-group was observed to occur alongside the release of peptide fragments over several hours. uni-giessen.de After 3 hours of acidolysis, the deprotected H-(Aib)₇-OH was detected, indicating that the Z-group had been cleaved. uni-giessen.de Similarly, research on O-benzyltyrosine deprotection found that a thioanisole-TFA system could quantitatively remove the protecting group within 3 hours at 25°C. jst.go.jp The rate of deprotection can be influenced by the stability of the carbocation formed during cleavage, with the Z-group being cleaved more slowly than more acid-labile groups like tert-butoxycarbonyl (Boc). uni-giessen.degoogle.com

| Compound | Reagent | Time | Extent of Deprotection/Observation | Reference |

| Z-(Aib)₇-OtBu | Anhydrous TFA | 3 h | Formation of deprotected H-(Aib)₇-OH observed. | uni-giessen.de |

| Z-(Aib)₁₀-OtBu | Anhydrous TFA | 0.5 - 3 h | Cleavage of Z-group proceeds slower than release of C-terminal Aib residues. | uni-giessen.de |

| Lys(Z) | Refluxing TFA | 30 min | 3.3% formation of benzylated side product. | researchgate.net |

| Tyr(Bzl) | Thioanisole-TFA | 3 h | Quantitative deprotection. | jst.go.jp |

Table 3: Kinetic data on the acid-mediated deprotection of Z and related benzyl protecting groups.

The efficiency of Z-group cleavage with TFA can be compromised by side reactions. The primary side reaction is the formation of stable benzyl cations (C₆H₅CH₂⁺) during cleavage, which are electrophilic and can react with nucleophilic residues in a peptide chain, such as tryptophan or cysteine. masterorganicchemistry.comresearchgate.net This can lead to undesired benzylated byproducts, reducing the yield of the desired peptide. researchgate.net

To improve cleavage efficiency and suppress these side reactions, nucleophilic scavengers are typically added to the TFA cleavage cocktail. masterorganicchemistry.com Common scavengers include:

Anisole (B1667542) : Traps the benzyl cation, preventing it from reacting with the peptide. The addition of anisole to TFA has been shown to reduce the formation of Lys(Bzl) from Lys(Z). researchgate.net

Thioanisole : Often used to prevent side reactions on tryptophan and other sensitive residues. peptide.com It is a key component in efficient deprotection systems for benzyl-type protecting groups. jst.go.jp

Triethylsilane : Acts as a carbocation scavenger and can lead to increased yields and simpler work-up. researchgate.net

The choice of scavenger and its concentration are critical for maximizing the yield of the deprotected product while minimizing the formation of impurities. peptide.com

| Scavenger | Side Reaction Suppressed | Mechanism of Action | Reference |

| Anisole | Benzylation of nucleophilic residues (e.g., Lys, Gly). | Acts as a trap for the electrophilic benzyl cation. | researchgate.net |

| Thioanisole | Modification of tryptophan residues by released protecting groups. | Scavenges free sulfonyl groups and other electrophiles. | peptide.com |

| Thiols (e.g., ethanedithiol) | Reaction of electrophilic t-butyl species with sensitive residues (e.g., Trp, Cys). | Act as nucleophilic scavengers for carbocations. | masterorganicchemistry.com |

| Triethylsilane | Re-attachment of protecting groups. | Reduces carbocations. | researchgate.net |

Table 4: Common scavengers used during TFA-mediated deprotection and the side reactions they suppress.

Trifluoroacetic Acid-Mediated Deprotection Kinetics

Conformational Dynamics and Their Influence on Reactivity

The three-dimensional conformation of this compound is dictated by the rotational freedom around its single bonds and the steric and electronic interactions between its constituent parts: the bulky phenyl and benzyloxycarbonyl groups and the hydrazide linker. The introduction of a hydrazide moiety into a peptide backbone is known to alter its conformational preferences. While N-amination can increase flexibility around the ψ and ϕ torsion angles compared to a standard amide bond, the hydrazide N'H₂ group can also participate in intramolecular hydrogen bonding, which may create more rigid, extended conformations. nih.gov

| Structural Feature | Conformational Influence | Impact on Reactivity | Reference |

| Hydrazide (-NHNH-) Linker | Increased torsional flexibility; potential for intra-residue H-bonding. | Can alter peptide backbone structure, affecting interactions with enzymes or other reactants. | nih.gov |

| Phenylalanine Side Chain | Contributes to local conformational preferences (e.g., helical vs. extended). | The orientation and dynamics of the phenyl group can control access to reactive sites and influence binding affinity. | acs.orgnih.govplos.org |

| Biphenyl-Phenylalanine Derivatives | Rotational freedom about biphenyl (B1667301) bonds allows accommodation in sterically crowded environments. | Can maintain or enhance catalytic function by adopting favorable conformations within a protein's folded structure. | nih.gov |

Table 5: Influence of structural components on conformational dynamics and reactivity.

Solvent Effects on Molecular Conformation

The solvent environment plays a pivotal role in dictating the three-dimensional structure of peptides and their derivatives. The polarity, hydrogen-bonding capacity, and dielectric constant of a solvent can stabilize or destabilize different conformers, thereby influencing reactivity. The conformational equilibria of such molecules are often investigated using ab initio molecular orbital studies and self-consistent reaction field (SCRF) theory, which model the solvent as a continuous dielectric medium. nih.gov

Studies on related peptide structures have demonstrated that solvent choice significantly impacts conformation. For instance, circular dichroism (CD) spectroscopy of dehydropeptides in various solvents reveals marked differences in spectral patterns, indicating distinct secondary structures. mpg.de In solvents like methanol (B129727) and chloroform, a more ordered conformation might be favored, as suggested by intense CD bands, while in acetonitrile (B52724) or trifluoroethanol (TFE), the population of this ordered state can decrease. mpg.de The chemical shifts of amide protons are also sensitive to the solvent's polarity and its ability to form hydrogen bonds, providing another avenue to probe solvent-induced conformational changes. mpg.de

The trifluoroacetate (B77799) (TFA) counter-ion in this compound is itself a crucial factor. Research has shown that TFA can act as a molecular probe, directly interacting with peptide structures. nih.gov Specifically, TFA has been observed to engage in specific, structure-dependent interactions with phenylalanine (Phe) residues. nih.gov This can modulate the peptide's liquid-liquid phase separation behavior, highlighting the proximity between the TFA anion and the Phe aromatic ring. nih.gov Computational modeling suggests that a TFA molecule can intercalate between two stacked Phe rings, stabilizing the condensed phase. nih.gov This direct interaction underscores the active role of the counter-ion and solvent in shaping the conformational preferences of the molecule.

| Solvent | Typical Effect on Peptide Conformation | Relevant Research Findings |

|---|---|---|

| Chloroform (CHCl₃) | Promotes ordered structures and intramolecular hydrogen bonds. | CD spectra of model dehydropeptides show intense bands, suggesting a highly populated ordered conformation. mpg.de |

| Methanol (MeOH) | Can participate in hydrogen bonding, potentially disrupting intramolecular bonds but also stabilizing certain folded states. | Spectra can be similar to those in chloroform, indicating a stable ordered structure. mpg.de |

| Acetonitrile (MeCN) | A polar aprotic solvent that can alter the stability of hydrogen-bonded structures. | CD band intensity for model peptides is often reduced compared to chloroform, indicating a less ordered average conformation. mpg.de |

| Trifluoroethanol (TFE) | Known to promote helical structures in peptides. | Can lead to a decrease in the population of certain turn-like conformations observed in other solvents. mpg.de |

| Dimethyl Sulfoxide (DMSO) | A strong hydrogen bond acceptor, it can disrupt intramolecular H-bonds, leading to more flexible or extended conformations. | Often used to obtain non-aggregating states for NMR studies. mdpi.com |

Intramolecular Interactions Governing Reactivity

The reactivity of this compound is governed by its intrinsic structure, which is stabilized by a network of intramolecular interactions. Hydrogen bonds are particularly significant, acting to pre-organize the molecule into a conformation that may be more or less amenable to a given reaction. acs.org In peptide-like structures, common hydrogen bonds include those forming β-turns and γ-turns.

For this compound, several potential intramolecular hydrogen bonds can be postulated:

An interaction between the N-H of the phenylalanine residue and the carbonyl oxygen of the benzyloxycarbonyl (Z) protecting group.

Interactions involving the two N-H protons of the hydrazide moiety, which could bond with either the Z-group carbonyl or the amide carbonyl of the phenylalanine backbone.

These interactions create a specific folded conformation. acs.org The stability of these bonds protects the involved amide protons from solvation, which can have significant thermodynamic consequences for reaction activation energies. acs.org The presence and strength of these hydrogen bonds can be experimentally verified using spectroscopic techniques like IR and NMR. In IR spectroscopy, hydrogen bonding leads to a red shift in the N-H stretching frequency (~3300–3325 cm⁻¹) compared to free N-H groups (~3420 cm⁻¹). nih.gov In NMR, protons involved in strong hydrogen bonds are deshielded and appear at a higher chemical shift (δ > 7 ppm). nih.gov The specific pattern of these bonds dictates the molecule's preferred shape and, consequently, the accessibility of its reactive sites.

| Potential Intramolecular Interaction | Structural Implication | Effect on Reactivity |

|---|---|---|

| H-bond: Phe N-H ··· O=C (Z-group) | Formation of a turn-like structure (e.g., γ-turn). | Constrains the peptide backbone, potentially orienting the hydrazide for subsequent reactions. |

| H-bond: Hydrazide N¹-H ··· O=C (Amide) | Further stabilization of a folded conformation. | Reduces the nucleophilicity of the N¹ nitrogen; may favor reactions at the terminal N² nitrogen. |

| π-stacking: Phe aromatic ring and Z-group aromatic ring | Contributes to the overall conformational stability. | Shields the reactive groups and may influence stereoselectivity in reactions. |

| Electrostatic interaction: NH₃⁺ ··· TFA⁻ | Ion pairing in low-polarity solvents. | Modulates the acidity of the N-terminal ammonium (B1175870) and overall solubility. nih.gov |

Computational and Theoretical Insights into Reaction Pathways

Computational chemistry offers a window into the dynamic processes of chemical reactions, providing detailed information that is often inaccessible through experimental means alone. Methods such as quantum mechanics (QM) and molecular dynamics (MD) are invaluable for studying the reactivity of molecules like this compound.

Quantum Mechanical Studies of Transition States

Quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, reactivities, and selectivities. nih.gov By modeling the electronic structure of molecules, QM methods can calculate the geometries and energies of ground states, intermediates, and, most importantly, transition states (TS).

A typical approach involves geometry optimizations using a functional like B3LYP with a basis set such as 6-31G(d). nih.govresearchgate.net This allows for the precise location of the transition state structure on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For instance, in studies of organocatalyzed reactions, DFT calculations have been used to explain stereoselectivity by comparing the activation energies of pathways leading to different stereoisomers. nih.gov A difference of just a few kcal/mol in activation energy can lead to a high degree of enantioselectivity. nih.gov

In the context of this compound, QM studies could be employed to investigate various potential reactions, such as its acylation, oxidation, or cyclization. pharm.or.jp The calculations would reveal the step-by-step mechanism, identify the rate-limiting step, and predict how modifications to the structure would affect the reaction barrier.

| Computational Method | Information Obtained | Application to this compound |

|---|---|---|

| DFT (e.g., B3LYP/6-31G(d)) | Optimized geometries of reactants, products, and transition states. | Predicting the most stable conformation and the structure of the transition state for a given reaction. nih.gov |

| Single-Point Energy Calculation (e.g., at B3LYP/6-311+G(2d,p)) | More accurate relative energies and activation barriers. | Calculating the energy barrier for a reaction, such as the formation of a diacylhydrazine. nih.gov |

| PCM (Polarizable Continuum Model) | Accounts for the effect of a solvent on the energies. | Modeling how different solvents would alter the reaction rate and mechanism. mdpi.com |

| IRC (Intrinsic Reaction Coordinate) | Confirms that a transition state connects the desired reactants and products. | Mapping the entire reaction pathway from reactant to product. researchgate.net |

Molecular Dynamics Simulations of Reactant-Catalyst Interactions

While QM methods are excellent for studying the details of bond-breaking and bond-forming events, molecular dynamics (MD) simulations are used to explore the conformational dynamics and intermolecular interactions of molecules over time. nih.gov MD is particularly useful for understanding how a reactant, such as this compound, interacts with a catalyst or enzyme within a solvent environment. plos.org

In an MD simulation, the system (e.g., the reactant, catalyst, and solvent molecules) is modeled using a classical force field, and Newton's equations of motion are solved iteratively to trace the trajectory of every atom over time, typically on the nanosecond to microsecond timescale. plos.org This allows researchers to observe the process of substrate binding, the conformational changes that occur upon binding, and the key interactions that stabilize the reactant-catalyst complex. plos.org

Analysis of MD trajectories can reveal:

Binding Affinity: Free energy calculations, such as MM-PBSA or MM-GBSA, can estimate the binding free energy between the reactant and catalyst.

Key Interactions: Identification of specific residues or functional groups on the catalyst that form persistent hydrogen bonds or van der Waals contacts with the reactant. plos.org

Conformational Sampling: How the reactant explores different conformations when bound to the catalyst, which can explain why a particular orientation is favored for the reaction.

For this compound, MD simulations could model its interaction with a target enzyme or a synthetic catalyst, revealing the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that facilitate binding and position the hydrazide moiety for a catalytic transformation. plos.orgclemson.edu

| MD Simulation Parameter/Analysis | Purpose | Example Finding |

|---|---|---|

| Force Field (e.g., AMBER, CHARMM) | Defines the potential energy function for all atoms in the system. | Accurately describes the intramolecular and intermolecular forces. |

| Simulation Time (e.g., 50-200 ns) | Allows for sufficient sampling of conformational space and binding events. plos.orgfrontiersin.org | Observation of stable binding of the reactant in the catalyst's active site. |

| RMSD (Root-Mean-Square Deviation) | Measures the stability of the protein-ligand complex over time. | A low, stable RMSD value indicates that the complex has reached equilibrium. |

| Contact Analysis | Identifies which parts of the reactant and catalyst are in close proximity. | Reveals that the phenyl ring of Phe fits into a hydrophobic pocket and the hydrazide group forms H-bonds with specific residues. nih.gov |

Advanced Analytical Methodologies for H Phe Nhnh Z Tfa Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable in the study of "H-Phe-NHNH-Z Tfa," providing critical information on its three-dimensional structure, molecular weight, and the presence of impurities. These methods are foundational for ensuring the compound's identity and quality.

High-Resolution NMR Spectroscopy for Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure and stereochemistry of molecules in solution. conicet.gov.ar In the context of this compound, NMR provides insights into the spatial arrangement of atoms, which is crucial for understanding its biological activity.

Table 1: Interpreting High-Resolution ¹H NMR Splitting Patterns

| Splitting Pattern | Number of Neighboring Hydrogens (n) |

|---|---|

| Singlet | 0 |

| Doublet | 1 |

| Triplet | 2 |

| Quartet | 3 |

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Advanced mass spectrometry (MS) is a cornerstone for the analysis of this compound, enabling precise determination of its molecular mass and the study of its fragmentation patterns. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. wiley-vch.de

High-resolution mass spectrometry can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the compound. uni-saarland.de The fragmentation pattern, generated by the breakdown of the molecular ion into smaller charged fragments, serves as a molecular fingerprint. libretexts.org Analysis of these fragments provides valuable information about the compound's structure and connectivity. uni-saarland.delibretexts.org Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for the analysis of peptides and related compounds. wiley-vch.de

Table 2: Common Ionization Techniques in Mass Spectrometry

| Technique | Abbreviation | Typical Analytes |

|---|---|---|

| Electrospray Ionization | ESI | Peptides, proteins, polar molecules |

| Matrix-Assisted Laser Desorption/Ionization | MALDI | Peptides, proteins, polymers, large molecules |

Infrared and UV-Vis Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. For this compound, IR spectroscopy can confirm the presence of key functional groups such as amides (N-H stretching and C=O stretching), aromatic rings (C=C stretching), and the Z-protecting group. tue.nlresearchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. This absorption corresponds to the excitation of electrons to higher energy levels. libretexts.org The presence of chromophores, which are light-absorbing functional groups, dictates the UV-Vis spectrum. libretexts.org For this compound, the phenylalanine residue with its aromatic ring is a primary chromophore. libretexts.org UV-Vis spectroscopy is particularly useful for quantifying the concentration of the compound in solution.

Chromatographic Methods for Separation and Characterization

Chromatographic techniques are essential for the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of compounds. nih.gov It is the method of choice for assessing the purity of this compound and for its preparative purification. nih.govmdpi.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of peptides and related compounds. mdpi.comobrnutafaza.hr In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. sigmaaldrich.com

Method Development and Optimization: The development of a robust RP-HPLC method for this compound involves the systematic optimization of several parameters to achieve the desired separation and resolution. Key parameters include:

Column Selection: The choice of the stationary phase is critical. C18 columns are widely used for peptide separations, but other phases like C8 or phenyl-hexyl may offer different selectivity. obrnutafaza.hr The pore size of the packing material is also important, with larger pores being suitable for larger molecules. obrnutafaza.hr

Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often with a buffer like trifluoroacetic acid, TFA) and an organic modifier (commonly acetonitrile (B52724) or methanol). phenomenex.com The concentration of the organic modifier is varied in a gradient to elute compounds with different hydrophobicities. researchgate.net The concentration of TFA can affect protein recovery and peak shape. dntb.gov.ua

pH of the Mobile Phase: The pH of the mobile phase influences the ionization state of the analyte and, consequently, its retention time. phenomenex.com For peptides containing ionizable groups, controlling the pH is crucial for achieving reproducible separations. ymcamerica.com

Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution. ymcamerica.com

The goal of method development is to achieve a balance between selectivity, speed, and efficiency to produce a robust and reliable analytical method. sigmaaldrich.com

Table 3: Key Parameters in RP-HPLC Method Development

| Parameter | Considerations | Common Choices |

|---|---|---|

| Stationary Phase | Analyte hydrophobicity, molecular size | C18, C8, Phenyl-Hexyl |

| Mobile Phase A | pH control, ion-pairing | Water with 0.1% TFA |

| Mobile Phase B | Elution strength, selectivity | Acetonitrile, Methanol (B129727) |

| Gradient | Separation of complex mixtures | Linear or stepwise increase in Mobile Phase B |

| Flow Rate | Analysis time, resolution | 0.5 - 2.0 mL/min for analytical columns |

| Temperature | Peak shape, resolution | 25 - 60 °C |

| Detection | Sensitivity, selectivity | UV (214, 280 nm), Mass Spectrometry |

Chiral HPLC for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. google.com This method allows for the direct separation of the two enantiomers (R and S, or D and L) from a racemic or enantioenriched mixture. The determination of e.e. is calculated from the relative peak areas of the two enantiomers in the chromatogram. google.com

The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For phenylalanine derivatives, several types of CSPs have proven effective. researchgate.net These include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., teicoplanin and ristocetin), and cyclodextrin-based phases. researchgate.netnih.gov

The choice of mobile phase is critical and depends on the CSP being used. Both normal-phase (e.g., hexane/isopropanol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water buffers) systems are employed. researchgate.netnih.gov Method parameters such as mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution between the enantiomer peaks. researchgate.netscielo.br For instance, studies on phenylalanine derivatives have shown that teicoplanin and ristocetin-based CSPs can achieve excellent separation in reversed-phase mode. researchgate.net

Table 1: Chiral HPLC Conditions for Phenylalanine Derivative Separation

Click to view interactive data

| Chiral Stationary Phase (CSP) | Separation Mode | Typical Mobile Phase | Reference |

|---|---|---|---|

| Teicoplanin-based | Reversed-Phase | Acetonitrile / Water (e.g., 75/25 v/v) | researchgate.net |

| Ristocetin-based | Reversed-Phase | Acetonitrile / Water (e.g., 60/40 v/v) | researchgate.net |

| β-Cyclodextrin | Normal-Phase | n-Hexane / Isopropanol | researchgate.netnih.gov |

| Isopropylcarbamate Cyclofructan 6 | Normal-Phase | n-Hexane / Ethanol | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies for Volatile Analogues

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool that combines the separation capabilities of GC with the detection power of MS. However, compounds like this compound are non-volatile due to their polar functional groups (amine, hydrazide, carboxylate implied from the parent amino acid) and high molecular weight, making them unsuitable for direct GC analysis. Therefore, derivatization is required to create more volatile analogues.

The primary goal of derivatization is to replace active hydrogens in polar functional groups (N-H, O-H) with nonpolar moieties, thereby increasing the compound's volatility. For the phenylalanine core of this compound, this is typically a two-step process:

Esterification : The carboxyl group is converted to an ester, for example, by reaction with an alcohol in acidic conditions (e.g., methanolic HCl).

Acylation/Silylation : The amino and hydrazide groups are derivatized. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common. nih.gov

These reactions produce volatile derivatives that can be readily analyzed by GC-MS. nih.gov The mass spectrometer fragments the derivatized molecules in a predictable manner, producing a characteristic mass spectrum that allows for unequivocal identification. researchgate.netgreyhoundchrom.com For chiral analysis, the derivatized sample can be injected onto a chiral GC column (e.g., Chirasil-L-Val) to separate the enantiomers. researchgate.net

Table 2: Common Derivatization Strategies for GC-MS Analysis of Amino Acids

Click to view interactive data

| Derivatization Reagent(s) | Functional Group Targeted | Resulting Derivative | Reference |

|---|---|---|---|

| Methanolic HCl + Trifluoroacetic Anhydride (TFAA) | Carboxyl + Amino | N-Trifluoroacetyl-amino acid methyl ester | |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amino, Hydroxyl, Carboxyl | TBDMS derivative | |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino, Hydroxyl, Carboxyl | TMS derivative | |

| Pentafluoropropionic Anhydride + Heptafluorobutanol | Amino + Carboxyl | N(O)-Pentafluoropropionyl-heptafluorobutyl ester | researchgate.net |

Advanced Techniques for Stereochemical Analysis

While chiral HPLC can determine the ratio of enantiomers, it does not inherently assign the absolute configuration (i.e., which peak corresponds to the L-enantiomer and which to the D-enantiomer). Advanced methods are required to elucidate the absolute stereochemistry of the phenylalanine moiety within this compound. These techniques typically involve chemical derivatization to create diastereomers that can be analyzed using standard chromatography. nih.govnih.gov

Marfey's Method and Its Variants for Amino Acid Stereochemistry

Marfey's method is a widely used and reliable technique for determining the absolute configuration of amino acids. mdpi.comresearchgate.net The process involves two main steps:

Hydrolysis : The compound of interest, this compound, is first hydrolyzed under acidic conditions (e.g., 6N HCl) to break the amide and hydrazide bonds, yielding free phenylalanine enantiomers. researchgate.net

Derivatization : The resulting amino acid mixture is then reacted with a chiral derivatizing agent, most commonly Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). nih.govmdpi.com

This reaction forms diastereomers (e.g., L-FDAA-L-Phe and L-FDAA-D-Phe) that possess different physical properties. researchgate.net These diastereomers can be separated and quantified using a standard reversed-phase HPLC column (e.g., C18). semanticscholar.org By comparing the retention times of the derivatized sample with those of authentic L- and D-phenylalanine standards derivatized in the same manner, the absolute configuration of the amino acid in the original molecule can be assigned. mdpi.com

Variants of the method exist to improve separation or sensitivity. These include the use of D-FDAA, which can reverse the elution order, and other reagents like 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA), which can provide better resolution for certain amino acids. researchgate.netnih.gov The "advanced Marfey's method" simplifies the process by using a mixture of d- and l-FDLA, which can eliminate the need for a separate racemized standard. nih.gov

Derivatization for Enhanced Chiral Separation

Beyond Marfey's reagent, a variety of other chiral derivatizing agents (CDAs) are used to convert enantiomers into diastereomers for separation on achiral stationary phases. nih.govactascientific.com This indirect approach is a powerful alternative to using expensive chiral columns. The principle remains the same: a pure, single enantiomer of a CDA is reacted with the analyte mixture to form diastereomers, which are then separated chromatographically. nih.gov

Several classes of CDAs have been developed for the analysis of amino acids and are applicable to the phenylalanine obtained from this compound. nih.govoup.com

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) : The most widely used CDA for amino acids. nih.gov

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) : Reacts with the primary amine group to form thiourea (B124793) diastereomers. nih.gov

o-Phthalaldehyde/Chiral Thiols (OPA/Thiol) : OPA reacts with primary amines in the presence of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric isoindoles. nih.govnih.gov

The choice of CDA depends on factors like the sensitivity required (fluorescent derivatives from OPA are highly sensitive), the complexity of the sample matrix, and the specific amino acid being analyzed. nih.gov The resulting diastereomers are typically analyzed by LC-MS, providing both separation and mass information for confident identification. nih.gov

Computational and Theoretical Studies on H Phe Nhnh Z Tfa and Its Transformations

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For a flexible molecule like H-Phe-NHNH-Z Tfa, which contains multiple rotatable bonds, conformational analysis is crucial for understanding its biological activity and chemical properties. This analysis helps to identify the low-energy conformations that the molecule is most likely to adopt.

Molecular mechanics force fields are the cornerstone of molecular modeling and simulations for large biological molecules. nih.gov These force fields are collections of equations and associated parameters that describe the potential energy of a system of atoms. Standard force fields like AMBER, CHARMM, and GROMOS are well-parameterized for natural amino acids but often lack parameters for non-standard residues like the protected phenylalanine hydrazide in this compound. nih.govcore.ac.uk The presence of the benzyloxycarbonyl (Cbz or Z) protecting group and the hydrazide moiety necessitates the development of specific parameters to accurately model the molecule's behavior. total-synthesis.com

The process of developing these parameters typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations, often using methods like Møller-Plesset perturbation theory (MP2), are performed on fragments of the molecule (e.g., the Z-group attached to the amino group, the phenylalanine side chain, and the hydrazide group) to obtain reference data. frontiersin.orgnih.gov This data includes equilibrium bond lengths, bond angles, dihedral angles, and partial atomic charges.

Parameter Optimization: The force field parameters (e.g., bond stretching force constants, angle bending force constants, torsional parameters, and van der Waals parameters) are then optimized to reproduce the QM data. frontiersin.org For instance, charge parameters are often derived using the Restrained Electrostatic Potential (RESP) fitting approach based on the QM electrostatic potential. frontiersin.org

Validation: The newly developed parameters are validated by performing molecular dynamics simulations and comparing the results with available experimental data, such as crystal structures or NMR data for related molecules. frontiersin.orgpnas.orgacs.org